3-{[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]amino}benzoic acid is a complex organic compound featuring a benzothiazole ring fused with a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]amino}benzoic acid typically involves the condensation of 2-aminobenzenethiol with a suitable carbonyl compound, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
3-{[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]amino}benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with active sites, modulating the activity of the target proteins and influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure lacking the benzoic acid moiety.
2-aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
Sulfoxides and sulfones: Oxidized derivatives of benzothiazole compounds.
Properties
Molecular Formula |
C17H14N2O4S |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-[3-(2-oxo-1,3-benzothiazol-3-yl)propanoylamino]benzoic acid |
InChI |
InChI=1S/C17H14N2O4S/c20-15(18-12-5-3-4-11(10-12)16(21)22)8-9-19-13-6-1-2-7-14(13)24-17(19)23/h1-7,10H,8-9H2,(H,18,20)(H,21,22) |
InChI Key |
SYWZUCYLOJTGLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.